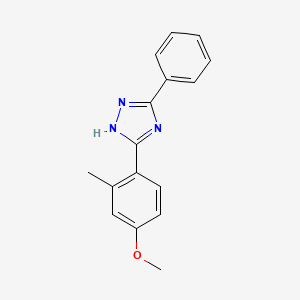

1H-1,2,4-Triazole, 3-(4-methoxy-2-methylphenyl)-5-phenyl-

CAS No.: 85303-97-5

Cat. No.: VC17299712

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85303-97-5 |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | 5-(4-methoxy-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C16H15N3O/c1-11-10-13(20-2)8-9-14(11)16-17-15(18-19-16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,19) |

| Standard InChI Key | ZHGGSRLTWAJZIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NC(=NN2)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s IUPAC name, 5-(4-methoxy-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole, reflects its substitution pattern: a phenyl group at position 3, a 4-methoxy-2-methylphenyl group at position 5, and a hydrogen atom at position 1 of the triazole ring. The methoxy (-OCH) and methyl (-CH) substituents on the aromatic ring enhance lipophilicity, potentially influencing membrane permeability and protein-binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NC(=NN2)C3=CC=CC=C3 |

| InChI Key | ZHGGSRLTWAJZIQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 41.6 Ų |

The compound’s topological polar surface area (TPSA) of 41.6 Ų, calculated from its SMILES string, suggests moderate solubility in polar solvents, aligning with typical triazole derivatives.

Synthetic Methodologies and Reaction Pathways

General Triazole Synthesis

While no explicit synthesis route for 3-(4-methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole is documented, analogous triazoles are commonly synthesized via:

-

Condensation Reactions: Hydrazines react with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form triazole rings .

-

Cross-Dehydrogenative Coupling (CDC): Oxidative coupling of C–H and N–H bonds, catalyzed by and tert-butyl hydroperoxide (TBHP), enables efficient triazole functionalization .

For example, 1-benzyl-1H-1,2,4-triazoles are synthesized via CDC between methylarenes and triazoles, yielding substituted derivatives with >70% efficiency . Adapting this method, introducing 4-methoxy-2-methylphenyl and phenyl groups could involve alkylation or Friedel-Crafts reactions.

Functionalization Strategies

-

Methoxy and Methyl Introduction: Electrophilic aromatic substitution or Ullmann coupling could install the 4-methoxy-2-methylphenyl moiety.

-

Phenyl Group Incorporation: Suzuki-Miyaura cross-coupling using phenylboronic acid and a triazole halide precursor may afford the 5-phenyl substituent .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin-Triazole Hybrid | MRSA | 0.5–2 | |

| Vancomycin | MRSA | 2–4 | |

| Fluconazole | Candida albicans | 1–8 |

Antitumor Mechanisms

Recent studies on 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole reveal strong binding to human serum albumin (HSA) and immunoglobulin G (HIgG), with binding constants () of and , respectively . Hydrophobic interactions dominate these associations, suggesting that 3-(4-methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole may similarly target plasma proteins, modulating drug delivery and bioavailability .

Furthermore, triazole derivatives interfere with the kallikrein-kinin system, downregulating kallikrein-10 expression in HeLa cervical cancer cells and inhibiting proliferation by 60–70% at 50 µM . This implies potential antitumor applications for the subject compound via analogous pathways.

Molecular Interactions and Protein Binding

Serum Protein Affinity

Spectroscopic and molecular docking analyses of related triazoles demonstrate:

-

Hydrophobic Binding Pockets: The methoxy and phenyl groups partition into HSA’s subdomain IIA, stabilized by van der Waals forces .

-

Thermodynamic Parameters: Binding is entropically driven (), indicating displacement of ordered water molecules during complexation .

Table 3: Protein Binding Parameters of Triazole Analogs

| Protein | Interaction Type | ||

|---|---|---|---|

| Human Serum Albumin (HSA) | -28.9 | Hydrophobic | |

| Human Immunoglobulin G | -24.3 | Hydrophobic |

Future Directions and Clinical Implications

Targeted Drug Design

Optimizing substituents on the triazole core could enhance selectivity for bacterial enzymes or cancer-related proteins. For example:

-

Introducing electron-withdrawing groups (e.g., -CF) may improve DNA gyrase inhibition.

-

Modulating the methoxy group’s position could fine-tune HSA binding kinetics .

Preclinical Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume